rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid
Description
rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic amino acid derivative featuring a bicyclo[3.2.0]heptane core, a tert-butoxycarbonyl (Boc)-protected amino group at position 6, and a carboxylic acid moiety at position 2. The "rac" prefix indicates a racemic mixture of enantiomers. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive bicyclic amino acids, such as those inhibiting enzymes like ATP:L-methionine S-adenosyltransferase . Its Boc group enhances stability and modulates solubility, making it a valuable intermediate in drug synthesis .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1R,5R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(11(15)16)5-9(7)10/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8?,9-,10+/m1/s1 |
InChI Key |
JUEQEIOVZRBEEZ-GQDPBHBBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2[C@H]1CC(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes, receptors, or other biomolecules. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Stereoisomers and Diastereomers
- rac-(1S,5S,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid (): This stereoisomer differs in the configuration at positions 1, 5, and 4. Such stereochemical variations can dramatically alter biological activity. For example, studies on bicyclic amino acids show that even minor changes in stereochemistry can switch a compound from an enzyme inhibitor to an inactive form .
- This compound’s molecular weight (283.37 g/mol) is higher than the target compound (268.11 g/mol), which may influence pharmacokinetics .
Bicyclic Amino Acids with Alternative Scaffolds
- 3-aminobicyclo[3.2.0]heptane-3-carboxylic acid (): Lacks the Boc group, rendering the amino group unprotected. This compound inhibits S-adenosyl-L-methionine synthesis with moderate activity, suggesting that the Boc group in the target compound may reduce direct enzyme interactions but improve metabolic stability .
- 2-aminobicyclo[2.1.1]hexane-2-carboxylic acid (): Exhibits higher inhibitory activity than norbornane analogues due to a smaller bridgehead angle (~94° vs. ~101° in bicyclo[3.2.0] systems). This highlights how bridgehead geometry influences complementarity with enzyme surfaces .
rel-(1R,5S,6r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ():
Features a smaller bicyclo[3.1.0] scaffold and an azabicyclo structure. The reduced ring size and nitrogen substitution may alter electronic properties and hydrogen-bonding capacity compared to the target compound .
Functionalized Derivatives and Bioactive Analogues
- [(1R,5R,6S)-6-(aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid (): A known alpha-2-delta ligand (e.g., gabapentin analogues) with demonstrated neuropharmacological activity. The absence of the Boc group and presence of an acetic acid side chain underscore the importance of functional group modifications for target specificity .
rac-(1R,6S,8R)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid ():
The expanded bicyclo[4.2.0]octane framework increases molecular complexity and logP (2.12), suggesting enhanced lipophilicity compared to the target compound. Such properties may improve blood-brain barrier penetration .
Key Research Findings
- Bridgehead Angle Significance : Bicyclo[3.2.0] systems exhibit intermediate bridgehead angles (~101°) compared to bicyclo[2.1.1]hexane (~94°) and bicyclo[3.2.1]octane (~107°). This angle optimizes steric complementarity for enzyme binding .
- Boc Protection : The Boc group in the target compound enhances stability against renal dehydropeptidase-I (DHP-I), a common metabolic enzyme that hydrolyzes carbapenems and penems .
- Stereochemical Sensitivity : Enantiomers of bicyclic compounds often display divergent bioactivities. For example, (1R,5S) and (1S,5R) enantiomers of bicyclo[3.2.0]hept-2-en-6-one yield regiodivergent lactones via biocatalytic oxidation .
Q & A
Basic: What are the critical steps for synthesizing rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid?
Methodological Answer:
Synthesis typically involves:
- Bicyclic Core Formation : Cycloaddition or ring-closing metathesis to construct the bicyclo[3.2.0]heptane scaffold, ensuring stereochemical control at positions 1R, 5R, and 6S .
- Amino Group Protection : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions to protect the amine during subsequent reactions .
- Carboxylic Acid Functionalization : Late-stage oxidation (e.g., using Jones reagent) or hydrolysis of esters to yield the carboxylic acid moiety .
Key Considerations : Optimize reaction temperatures (e.g., 0–25°C for Boc protection) and solvent polarity (e.g., THF for cycloaddition) to minimize racemization .
Basic: How is the stereochemical integrity of the compound verified during synthesis?
Methodological Answer:
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) to resolve enantiomers and confirm the rac designation .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to assign relative configurations at the bicyclic core .
- X-ray Crystallography : Resolve absolute stereochemistry for crystalline intermediates or final products .
Note : Consistency in retention times (HPLC) and spectral data across batches is critical for reproducibility .
Advanced: How do structural analogs of this compound inform SAR studies in drug discovery?
Methodological Answer:
Compare key analogs (see table below) to assess:
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4, 25 mM HEPES) to control variability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., Boc deprotection) that may confound activity results .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) if enzymatic assays show discrepancies .
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : The Boc group hydrolyzes rapidly at pH < 4 (simulating gastric fluid), but remains stable at pH 7.4 (blood) .
- Thermal Stability : DSC (Differential Scanning Calorimetry) shows decomposition >150°C, requiring storage at –20°C in desiccated form .
- Light Sensitivity : UV-Vis studies indicate photooxidation of the bicyclic core; use amber vials for long-term storage .
Basic: What spectroscopic techniques characterize this compound’s purity?
Methodological Answer:
- H/C NMR : Identify impurities via unexpected peaks (e.g., residual solvents like DMSO at δ 2.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., de-Boc derivatives with m/z –100 Da) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How can computational modeling guide the design of derivatives with improved properties?
Methodological Answer:
- Docking Simulations : Predict binding poses to targets (e.g., proteases) using AutoDock Vina; prioritize derivatives with lower ΔG scores .
- DFT Calculations : Optimize substituent electronic effects (e.g., electron-withdrawing groups at C6) to enhance reactivity .
- MD Simulations : Assess conformational flexibility of the bicyclic core in aqueous vs. lipid environments .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Hazard Classification : No acute toxicity reported, but handle as a potential irritant (GHS Category 2) .
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Neutralize with 10% aqueous NaOH before disposal .
Advanced: How does stereoisomerism impact the compound’s reactivity in coupling reactions?
Methodological Answer:
- Diastereoselectivity : The 6S configuration directs coupling partners (e.g., amines) to the exo face, as shown in H NMR kinetics studies .
- Racemization Risk : Prolonged exposure to bases (e.g., DIPEA) during amide bond formation may invert C6 stereochemistry; monitor via chiral HPLC .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous Boc protection reduces reaction time from 12 h (batch) to 2 h, improving throughput .
- Catalyst Optimization : Replace Pd(OAc) with Ru-based catalysts for greener cycloaddition (85% vs. 60% yield) .
- Crystallization Engineering : Use anti-solvent (e.g., hexane) gradient addition to enhance purity and yield (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
